molecular formula C7H16N2O B1490869 1-(1-Aminopiperidin-2-yl)ethan-1-ol CAS No. 2098081-41-3

1-(1-Aminopiperidin-2-yl)ethan-1-ol

Cat. No. B1490869
CAS RN: 2098081-41-3
M. Wt: 144.21 g/mol
InChI Key: HFIJHKTVPPWTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of 1-(1-Aminopiperidin-2-yl)ethan-1-ol is 144.21 g/mol. The InChI code for this compound is 1S/C7H16N2O.2ClH/c8-7-2-1-3-9 (6-7)4-5-10;;/h7,10H,1-6,8H2;2*1H .


Physical And Chemical Properties Analysis

The physical form of 1-(1-Aminopiperidin-2-yl)ethan-1-ol is a powder . The storage temperature is room temperature .

Scientific Research Applications

Formation and Rearrangement of Ligands

  • The activation of certain alcohols by metallic fragments followed by dehydration can produce cationic complexes that, through deprotonation and rearrangement, lead to neutral complexes with specific ligand types containing pyrrolidin-2-yl or similar rings. This process is significant for developing new materials and catalysts with unique properties (Puerta, Valerga, & Palacios, 2008).

Fluorescent Chemosensors

  • Dimethylfuran tethered 2-aminopyridine-3-carbonitriles, derived from a one-pot reaction involving similar structural motifs, have been discovered as fluorescent chemosensors for detecting metal ions and picric acid in very low concentrations. This highlights the compound's application in environmental monitoring and safety (Shylaja et al., 2020).

Molecular Recognition and Synthesis

  • The synthesis and recognition of pseudodistamine precursors, which include structures closely related to 1-(1-Aminopiperidin-2-yl)ethan-1-ol, are essential for drug development. Techniques like mass spectrometry are used for the identification and differentiation of isomers, crucial for synthesizing biologically active compounds (Mazur, Grishina, & Lebedev, 2017).

Carbonylation Reactions

  • Carbonylative conditions applied to 1-(2-aminoaryl)-2-yn-1-ols, compounds structurally similar to 1-(1-Aminopiperidin-2-yl)ethan-1-ol, have been used to synthesize quinoline-3-carboxylic esters and indol-2-acetic esters. These reactions are pivotal in developing pharmaceuticals and organic materials (Gabriele et al., 2008).

Synthesis of Natural and Synthetic Analogs

  • Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for synthesizing natural and synthetic aminohydroxylated piperidine alkaloid analogs, demonstrate the compound's role in medicinal chemistry for drug synthesis and development (Grishina et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-aminopiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(10)7-4-2-3-5-9(7)8/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIJHKTVPPWTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Aminopiperidin-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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